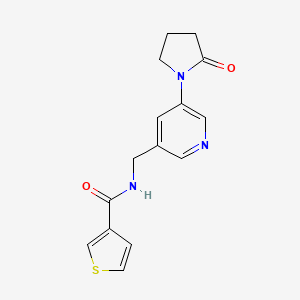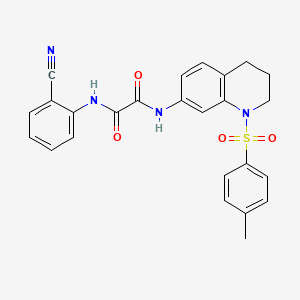
4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives have a variety of applications and properties, and are used in industrial chemistry and material science .
Molecular Structure Analysis
The compound contains a thiophene ring, a morpholino group, and a benzenesulfonamide group. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom . The morpholino group is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross coupling .Wirkmechanismus
4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide acts as a CA IX inhibitor by binding to the active site of the enzyme and blocking its activity. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of chemotherapy. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce tumor growth in vivo, and to enhance the effectiveness of chemotherapy in vitro. This compound has also been shown to induce apoptosis in cancer cells, as well as to inhibit angiogenesis, or the growth of new blood vessels, which is necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations for lab experiments, including its high cost and the need for specialized equipment to study its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide. One area of interest is the development of more potent and selective CA IX inhibitors. Another area of interest is the investigation of the potential use of this compound in combination with other chemotherapy agents. Additionally, the use of this compound as a diagnostic tool for CA IX expression in tumors is an area of potential future research.
Conclusion
In conclusion, this compound is a sulfonamide compound that has been the subject of scientific research due to its potential applications in the field of medicine. Its synthesis method has been optimized to produce high yields of this compound with minimal impurities. This compound acts as a CA IX inhibitor by binding to the active site of the enzyme and blocking its activity, leading to a decrease in the pH of the tumor microenvironment and enhancing the effectiveness of chemotherapy. This compound has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its high cost and the need for specialized equipment. There are several future directions for research on this compound, including the development of more potent and selective CA IX inhibitors and the investigation of its potential use in combination with other chemotherapy agents.
Synthesemethoden
4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is synthesized through a specific method that involves the reaction of 4-methylbenzenesulfonyl chloride with 1-morpholino-1-(thiophen-2-yl)propan-2-amine in the presence of a base. The resulting product is this compound, which is a white crystalline powder. This synthesis method has been optimized to produce high yields of this compound with minimal impurities.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide has been the subject of scientific research due to its potential applications in the field of medicine. It has been studied for its ability to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. Inhibition of CA IX has been shown to reduce tumor growth and improve the effectiveness of chemotherapy.
Eigenschaften
IUPAC Name |
4-methyl-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S2/c1-14-5-7-16(8-6-14)25(21,22)19-15(2)18(17-4-3-13-24-17)20-9-11-23-12-10-20/h3-8,13,15,18-19H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESLHSHWMJLNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide](/img/structure/B2786786.png)
![1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-ethylurea](/img/structure/B2786788.png)
![ethyl 4-({4-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate](/img/structure/B2786789.png)

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate](/img/structure/B2786793.png)
![4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one](/img/structure/B2786794.png)
![3-Methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2786796.png)





